Ditridecylamine

Lipophilicity Partition Coefficient Structure-Activity Relationship

Ditridecylamine (CAS 101012-97-9) is a long-chain, lipophilic secondary dialkylamine consisting of two tridecyl (C13) alkyl chains attached to a nitrogen atom. It is typically supplied as a mixture of branched and linear isomers, characterized by a molecular formula of C26H55N and a molecular weight of approximately 381.7 g/mol.

Molecular Formula C26H55N
Molecular Weight 381.7 g/mol
CAS No. 101012-97-9
Cat. No. B009203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitridecylamine
CAS101012-97-9
Molecular FormulaC26H55N
Molecular Weight381.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCNCCCCCCCCCCCCC
InChIInChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
InChIKeyPZFYOFFTIYJCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditridecylamine (CAS 101012-97-9) Technical Overview for Industrial Procurement: A Long-Chain Secondary Amine


Ditridecylamine (CAS 101012-97-9) is a long-chain, lipophilic secondary dialkylamine consisting of two tridecyl (C13) alkyl chains attached to a nitrogen atom . It is typically supplied as a mixture of branched and linear isomers, characterized by a molecular formula of C26H55N and a molecular weight of approximately 381.7 g/mol [1]. Its primary industrial relevance lies in its use as a key intermediate and functional additive, especially for the production of extreme pressure (EP) additives for lubricants and as a chemical intermediate for corrosion inhibitors and surfactants .

Why Generic Amine Substitution Fails for Ditridecylamine Procurement


Substituting Ditridecylamine with other amines in a procurement or formulation context is highly risky due to its specific physical chemistry and application-driven performance. Unlike shorter-chain or less lipophilic amines, Ditridecylamine's dual C13 alkyl chains confer a specific high hydrophobicity (evidenced by its LogP) and resultant low water solubility [1]. This directly impacts its behavior in non-polar systems, its ability to form stable, oil-soluble salts, and its film-forming properties on metal surfaces. Replacing it with an analog like didecylamine or a tertiary amine like tridodecylamine would alter partition coefficients, modify the solubility of derived products, and could significantly reduce efficacy in key applications such as EP additives and corrosion inhibitors where strong hydrophobic film formation is critical.

Quantitative Differentiation Guide: Ditridecylamine vs. Key Industrial Comparators


Comparative Hydrophobicity: Ditridecylamine vs. Tridodecylamine (TDA) vs. Tris(tridecyl)amine

Ditridecylamine exhibits a LogP (octanol-water partition coefficient) value of 9.59 , quantifying its strong lipophilic nature. This value is significantly lower than the LogP for the analogous tertiary amine, Tris(tridecyl)amine (LogP = 13.8) [1], and also lower than that of Tridodecylamine (a C12 tertiary amine, LogP = 12.8) [2]. This difference is due to the additional alkyl chain on the tertiary amines, which greatly increases their hydrophobicity. This positions Ditridecylamine as a moderately hydrophobic long-chain amine compared to more hydrophobic tertiary amines.

Lipophilicity Partition Coefficient Structure-Activity Relationship

Defined Role as a Precursor for Extreme Pressure (EP) Lubricant Additives

According to the manufacturer BASF, the 'main volumes' of Ditridecylamine are consumed for the production of extreme pressure (EP) additives used in machine and motor oils and metal working fluids . A patent also details its use as a key component in a molybdenum carbamate lubricating grease additive, where it was used at a specific weight of 51.1g in the formulation [1]. This demonstrates its established and quantifiable role as a critical precursor molecule for these high-performance applications.

Lubricant Additives Tribology Extreme Pressure Additive

Acute Oral Toxicity Comparison: Ditridecylamine vs. Shorter-Chain Secondary Amine

The acute oral LD50 for Ditridecylamine in rats is reported as 9.85 mL/kg [1]. In comparison, Di-n-butylamine, a much shorter-chain secondary amine (C4), has a reported oral LD50 of 220 mg/kg [2]. While not a perfect 1:1 comparison due to differences in physical state (mL/kg vs mg/kg), the substantially higher dose required for lethality (on a volume basis) indicates Ditridecylamine possesses a considerably lower acute oral toxicity profile than its short-chain analog.

Toxicology Acute Toxicity Safety Assessment

Synthesis and Application in Non-Aqueous Media: Advantage of Hydrophobic Character

The synthesis of Ditridecylamine typically proceeds via alkylation of ammonia with tridecyl chloride in the presence of a non-polar solvent like toluene and a catalyst . This is enabled by the compound's high hydrophobicity (LogP 9.59) and extremely low water solubility, estimated at 4.881e-006 mg/L [1]. In contrast, more water-soluble amines like diethylamine (LogP 0.58) [2] would not be suitable for such reactions or for forming water-immiscible products.

Chemical Synthesis Solvent Compatibility Hydrophobicity

Strategic Application Scenarios for Ditridecylamine (CAS 101012-97-9) in Industrial Formulations


Formulation of Extreme Pressure (EP) Lubricant and Metalworking Fluid Additives

Leveraging its established role as the primary feedstock for EP-additive production, procurement should focus on sourcing Ditridecylamine for the synthesis of high-performance lubricant components . Its specific molecular structure and hydrophobic nature are essential for creating oil-soluble additives that form protective films on metal surfaces under high load conditions, as evidenced by its use in advanced molybdenum-based grease additives [1].

Synthesis of Oil-Soluble Corrosion Inhibitors and Surfactants

Given its high lipophilicity (LogP 9.59) and near-total water insolubility (4.881e-006 mg/L), Ditridecylamine is an ideal candidate for creating corrosion inhibitors and surfactants designed for non-aqueous systems [1]. Its ability to form oil-soluble amine salts allows it to adsorb onto metal surfaces from an oil phase, providing a hydrophobic barrier against corrosive aqueous species. This is a key differentiator from more water-soluble amines.

Chemical Intermediate for Hydrophobic Derivatives

Procurement for chemical synthesis should consider Ditridecylamine as a versatile building block for introducing a highly lipophilic C26 moiety into target molecules . Its secondary amine functionality allows for further derivatization, such as alkylation or reaction with acids, to produce quaternary ammonium compounds, amine oxides, or amides that retain the desired strong hydrophobic character. This is supported by its standard synthesis route using toluene as a solvent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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